2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

Lipophilicity Physicochemical profiling ADME prediction

2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is a β-amino alcohol building block featuring a 3-chloro-4-fluorophenyl substitution pattern on a phenylglycinol scaffold. It belongs to the 2-amino-2-arylethanol class, compounds widely employed as chiral intermediates in pharmaceutical synthesis and as scaffolds for kinase inhibitor development.

Molecular Formula C8H10Cl2FNO
Molecular Weight 226.07 g/mol
CAS No. 1177282-41-5
Cat. No. B3417994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
CAS1177282-41-5
Molecular FormulaC8H10Cl2FNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)Cl)F.Cl
InChIInChI=1S/C8H9ClFNO.ClH/c9-6-3-5(8(11)4-12)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H
InChIKeyHEMKHTRHHXHZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride (CAS 1177282-41-5): Procurement-Relevant Physicochemical and Pharmacophoric Profile


2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride is a β-amino alcohol building block featuring a 3-chloro-4-fluorophenyl substitution pattern on a phenylglycinol scaffold . It belongs to the 2-amino-2-arylethanol class, compounds widely employed as chiral intermediates in pharmaceutical synthesis and as scaffolds for kinase inhibitor development [1]. The hydrochloride salt form enhances aqueous solubility for biological assay preparation compared to the free base (CAS 933786-62-0), which has a computed logP of 1.17 . Its 3-chloro-4-fluoro substitution motif is pharmacophorically validated in FDA-approved drugs such as afatinib and in clinical-stage 5-HT1A agonists including F-15599 (NLX-101) [2][3].

Why Generic 2-Amino-2-arylethanols Cannot Replace 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride in Research Procurement


The 3-chloro-4-fluorophenyl substitution pattern is not interchangeable with mono-halogenated or regioisomeric analogs due to quantifiable differences in lipophilicity, electronic character, and pharmacophoric recognition. The target compound (logP = 1.17) exhibits a distinct partition coefficient compared to the 3-chlorophenyl analog (logP = 1.01), the 4-fluorophenyl analog (XLogP3 = 0.2), and the 4-chloro-3-fluorophenyl regioisomer (XLogP3 = 0.9) . In 5-HT1A receptor agonist development, the 3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) derivative (compound 40) demonstrated superior in vitro and in vivo potency compared to its 5-unsubstituted pyridine analogue (compound 38), demonstrating that the 3-chloro-4-fluorophenyl motif contributes specifically to target engagement [1]. The tonabersat prodrug patent (EP 3087063 A1) explicitly specifies the 3-chloro-4-fluorophenyl ring as one of only three preferred Ar groups—alongside 3-chlorophenyl and 4-fluorophenyl—for optimizing pharmacokinetic properties of gap junction blockers, confirming that this particular disubstitution pattern provides a non-obvious balance of physicochemical properties that neither mono-substituted variant alone can achieve [2].

Quantitative Differentiation Evidence for 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride Versus Closest Analogs


Lipophilicity (logP) Comparison: 3-Chloro-4-fluorophenyl Substitution Provides Intermediate logP Between Mono-Halogenated Analogs

The target compound (free base, CAS 933786-62-0) exhibits a computed logP of 1.17, positioned between the 3-chlorophenyl analog (logP = 1.01) and above the 4-fluorophenyl analog (XLogP3 = 0.2). The 4-chloro-3-fluorophenyl regioisomer has a lower logP of 0.9 (XLogP3-AA), representing a ~30% decrease in calculated lipophilicity relative to the target substitution pattern [1]. This quantifiable difference in partition coefficient may affect membrane permeability, protein binding, and pharmacokinetic behavior when the compound is used as a building block for lead optimization.

Lipophilicity Physicochemical profiling ADME prediction

Hydrochloride Salt Form Provides Documented Aqueous Solubility Advantage for Biological Assay Preparation

The hydrochloride salt (CAS 1177282-41-5, molecular weight 226.07 g/mol) is specifically described by suppliers as highly soluble in water due to its hydrochloride form, whereas the free base (CAS 933786-62-0, molecular weight 189.61 g/mol) lacks this characterization . The free base has a predicted pKa of 12.22 ± 0.10, indicating that the amino group is predominantly protonated only under strongly basic conditions; the pre-formed HCl salt ensures the compound is in its protonated, water-soluble state upon dissolution without requiring pH adjustment . Storage requirements differ: the HCl salt typically requires 2–8 °C refrigerated storage, while the free base can be stored under ambient conditions, reflecting different stability profiles .

Salt selection Aqueous solubility Assay development

3-Chloro-4-fluorophenyl Substitution Pattern Validated in Clinical-Stage and Approved Drug Pharmacophores

The 3-chloro-4-fluorophenyl motif is a critical pharmacophoric element in afatinib, an FDA-approved irreversible EGFR/HER2 inhibitor. The N-(3-chloro-4-fluorophenyl)amino group of afatinib forms key interactions in the ATP-binding pocket, with IC50 values of 0.4 nM against EGFRL858R and 0.5 nM against wild-type EGFR [1]. In the 5-HT1A receptor agonist series, F-15599 (NLX-101), which contains the 3-chloro-4-fluorophenyl moiety, exhibits a Ki of 3.4 nM at human 5-HT1A receptors and demonstrates functional selectivity for postsynaptic cortical receptors over somatodendritic autoreceptors [2]. The tonabersat prodrug patent (EP 3087063 A1) explicitly claims prodrugs where Ar is selected from 3-chloro-4-fluorophenyl, 3-chlorophenyl, or 4-fluorophenyl, indicating that the 3-chloro-4-fluoro combination was empirically determined to provide optimal pharmacokinetics among the three options [3]. This pharmaceutical validation provides class-level evidence that the 3-chloro-4-fluorophenyl substitution pattern confers target-specific advantages not achievable with mono-substituted or regioisomeric alternatives.

Pharmacophore validation Drug discovery Kinase inhibitors

SAR Evidence from 5-HT1A Series: 3-Chloro-4-fluorophenyl Derivative More Potent Than Unsubstituted Pyridine Analogue in Direct Head-to-Head Comparison

In a systematic SAR study of 2-pyridinemethylamine-derived 5-HT1A agonists (J. Med. Chem. 1999), the 3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) (compound 40) was directly compared to its 5-unsubstituted pyridine analogue (compound 38). Compound 40 exhibited more potent 5-HT1A receptor agonist activity both in vitro and in vivo. Furthermore, compounds 40, 45, and 54 inhibited immobility in the rat forced swimming test (FST) more potently and more extensively than the clinically used antidepressant imipramine after a single oral administration [1]. This demonstrates that the 3-chloro-4-fluorophenyl moiety contributes positively to both target engagement and downstream functional efficacy in a CNS-penetrant context.

Structure-activity relationship 5-HT1A receptor GPCR agonism

Recommended Research and Industrial Application Scenarios for 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride Based on Quantitative Differentiation Evidence


Chiral Building Block for 5-HT1A Receptor Agonist Lead Optimization

Based on SAR evidence showing that 3-chloro-4-fluorophenyl-containing derivatives exhibit superior 5-HT1A agonist potency compared to unsubstituted analogs [1], this compound serves as an optimal chiral phenylglycinol building block for synthesizing novel CNS-penetrant 5-HT1A ligands. The logP of 1.17 supports blood-brain barrier penetration while the chiral center enables enantioselective synthesis of receptor-biased agonists akin to F-15599.

Fragment-Based or Structure-Based Drug Design Leveraging the 3-Chloro-4-fluorophenyl Pharmacophore

The 3-chloro-4-fluorophenyl motif is a privileged pharmacophore validated in afatinib (EGFR IC50 = 0.4 nM) and F-15599 (5-HT1A Ki = 3.4 nM) [2][3]. Researchers designing focused kinase inhibitor libraries or GPCR-targeted compound collections can use this amino alcohol as a key intermediate for introducing the 3-chloro-4-fluorophenyl group via amide coupling, reductive amination, or nucleophilic substitution, with the HCl salt ensuring ready aqueous solubility for parallel synthesis workflows.

Regioisomeric Selectivity Studies in Halogen-Substituted Phenylglycinol Series

The ~30% difference in computed logP between the 3-chloro-4-fluorophenyl (logP = 1.17) and 4-chloro-3-fluorophenyl (XLogP3 = 0.9) regioisomers [4] makes this compound a valuable probe for investigating how halogen positional isomerism affects membrane permeability, target binding, and metabolic stability. Procurement of the specific 3-chloro-4-fluoro isomer—rather than the regioisomeric alternative—is critical for accurate SAR interpretation in drug discovery programs.

Synthesis of Tonabersat-Derived Gap Junction Modulator Prodrugs

The tonabersat prodrug patent (EP 3087063 A1) explicitly specifies the 3-chloro-4-fluorophenyl ring as one of three preferred Ar substituents for optimizing pharmacokinetic properties of gap junction blockers targeting cortical spreading depolarization [5]. The amino alcohol building block provides a functionalized entry point for constructing tonabersat analogs, with the hydroxyl group serving as a handle for prodrug derivatization via ester, carbamate, or phosphate linkages.

Quote Request

Request a Quote for 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.